Dapagliflozin D5 (dapagliflozin-d5) serves as an internal standard in research settings, particularly in analytical chemistry and pharmacology. [, , ] Its primary function is to improve the accuracy and reliability of dapagliflozin quantification in biological samples like plasma and hair. [, ] This is crucial for pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion of dapagliflozin is vital. []
Dapagliflozin-d5 is a deuterated analog of dapagliflozin, a selective inhibitor of sodium-glucose co-transporter 2 (SGLT2), primarily used in the treatment of type 2 diabetes mellitus. The compound is characterized by its molecular formula and a molecular weight of approximately 413.9034 g/mol. Dapagliflozin-d5 is utilized in pharmacokinetic studies to trace the metabolic pathways of dapagliflozin without interference from the non-deuterated form.
Dapagliflozin-d5 can be sourced from various chemical suppliers, with multiple synthetic routes available for its production. The compound is identified by the CAS number 1204219-80-6, and it is often sold in quantities such as 1 gram for research purposes.
Dapagliflozin-d5 falls under the category of pharmaceutical compounds, specifically as an SGLT2 inhibitor. It is classified as a drug substance with applications in diabetes management and metabolic research.
The synthesis of dapagliflozin-d5 involves several multi-step reactions, typically requiring four main steps:
The synthesis process requires precise control over reaction conditions such as temperature and atmosphere to ensure high yields and purity. For instance, reactions are often conducted at temperatures ranging from -65 °C to 40 °C, highlighting the sensitivity of the reactions involved.
The molecular structure of dapagliflozin-d5 features a complex arrangement including a chlorobenzyl moiety and a glucose-like structure, modified to enhance its pharmacological properties. The presence of deuterium atoms (D) instead of hydrogen atoms (H) allows for better tracking during metabolic studies.
The compound's structural data includes:
Dapagliflozin-d5 undergoes various chemical reactions typical for SGLT2 inhibitors, including hydrolysis and reduction reactions that modify its functional groups for enhanced activity or stability.
Key reactions include:
Dapagliflozin-d5 functions by inhibiting SGLT2, which is responsible for glucose reabsorption in the kidneys. By blocking this transporter, dapagliflozin-d5 promotes increased glucose excretion through urine, thereby lowering blood glucose levels.
Studies indicate that dapagliflozin can reduce HbA1c levels significantly in patients with type 2 diabetes mellitus, demonstrating its efficacy as an antihyperglycemic agent .
Dapagliflozin-d5 presents as a white to off-white powder with good solubility in organic solvents. Its melting point and thermal stability have been characterized using differential scanning calorimetry.
The compound exhibits typical properties associated with SGLT2 inhibitors:
Dapagliflozin-d5 is primarily used in research settings for:
Dapagliflozin-d5 is a deuterium-labeled analog of the sodium-glucose cotransporter 2 (SGLT2) inhibitor dapagliflozin. Its systematic chemical name is (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[(1,1,2,2,2-²H₅)ethoxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol, reflecting the strategic replacement of five hydrogen atoms with deuterium at the ethoxy group moiety [1] [5]. The molecular formula is C₂₁H₂₀D₅ClO₆, with a molecular weight of 413.90 g/mol, distinguishing it from the unlabeled compound (C₂₁H₂₅ClO₆, MW 408.87 g/mol) through its isotopic mass increment [4] [9]. Key identifiers include:
Structurally, the deuterium atoms are incorporated at the ethyl segment of the 4-ethoxybenzyl group, a modification that preserves the parent compound’s stereochemistry and SGLT2 binding affinity while altering physicochemical properties relevant to metabolic stability [1] [4].
Table 1: Molecular Characterization of Dapagliflozin-d5
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₀D₅ClO₆ |
Molecular Weight | 413.90 g/mol |
CAS Number | 1204219-80-6 |
Parent Compound (CAS) | 461432-26-8 (Dapagliflozin) |
IUPAC Name | (2S,3R,4R,5S,6R)-2-[4-chloro-3-({4-[(1,1,2,2,2-²H₅)ethoxy]phenyl}methyl)phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |
Isotopic Enrichment | ≥95% atom D (typically >98% deuterated forms) |
Key Synonyms | BMS-512148-d5; Dapagliflozin-D5 |
Deuterium labeling serves as a pivotal tool in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable heavy isotopes like deuterium creates distinct mass differences detectable via mass spectrometry, enabling precise tracking of drug molecules and their metabolites in complex biological matrices [1] [4]. Dapagliflozin-d5 exemplifies this application, functioning as an internal standard in quantitative bioanalytical assays to minimize matrix effects and improve quantification accuracy of dapagliflozin in plasma, urine, or tissue samples [1] [10].
Beyond analytical applications, deuterated tracers facilitate multi-omics investigations into drug mechanisms. For example, proteomic and metabolomic analyses of dapagliflozin in type 2 diabetes patients utilized isotopic labeling to distinguish drug-induced molecular changes from endogenous background noise [7]. These studies revealed alterations in 38 proteins and 35 metabolites after dapagliflozin treatment, including biomarkers like sex hormone-binding globulin and transferrin receptor protein 1 [7].
Table 2: Research Applications of Dapagliflozin-d5
Application Domain | Utility of Dapagliflozin-d5 |
---|---|
Quantitative Bioanalysis | Internal standard for LC-MS/MS quantification of dapagliflozin in biological samples [1] |
Metabolite Identification | Tracer for distinguishing drug-derived metabolites from endogenous compounds [4] |
Proteomics/Metabolomics | Enables detection of drug-induced changes in protein/metabolite profiles [7] |
Enzyme Kinetics | Probes isotopic effects on metabolic stability and clearance pathways [4] |
Synthetic Chemistry | Intermediate in deuterated drug synthesis [4] |
The deuterium isotope effect (DIE) leverages the mass difference between hydrogen (¹H) and deuterium (²H) to alter the reaction kinetics of metabolic transformations, particularly those involving carbon-hydrogen (C-H) bond cleavage. Deuterium forms stronger bonds with carbon (C-D vs. C-H), potentially reducing the rate of oxidative metabolism catalyzed by cytochrome P450 enzymes [4]. In dapagliflozin-d5, deuteration at the ethoxy group targets a known metabolic soft spot, where O-deethylation generates a major pharmacologically inactive metabolite [4].
Research confirms that this deuterium substitution significantly modulates metabolic pathways:
Table 3: Metabolic Outcomes Associated with Dapagliflozin Treatment
Metabolic Parameter | Change After Dapagliflozin Treatment | Detection Method Enabled by Isotopic Labeling |
---|---|---|
Hepcidin Levels | Significant suppression [4] | LC-MS/MS with deuterated internal standard |
Erythropoietin (EPO) | Transient increase [4] | Immunoassays calibrated with isotopic tracers |
Hemoglobin/Hematocrit | Significant elevation [4] | Isotope-corrected hematological assays |
Glycolytic Intermediates | Altered flux in glycolysis/gluconeogenesis [7] | GC-MS metabolomics with ¹³C/²H dual labeling |
Uric Acid/Xanthine | Decreased circulating levels [7] | Enzymatic assays validated with isotopic standards |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7